QD394

Description

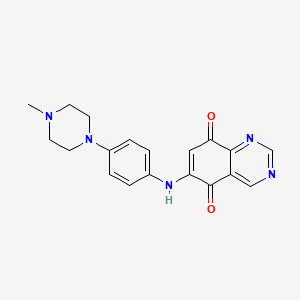

6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione is a quinazoline derivative characterized by a 5,8-quinazolinedione core substituted with a 4-(4-methylpiperazinyl)phenylamino group. Quinazolinediones are heterocyclic compounds with two ketone groups at specific positions, which influence their pharmacological and physicochemical properties. The 4-methylpiperazinyl moiety in this compound likely enhances solubility and receptor-binding interactions, a feature observed in other therapeutic agents (e.g., kinase inhibitors and antipsychotics) .

Properties

IUPAC Name |

6-[4-(4-methylpiperazin-1-yl)anilino]quinazoline-5,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-23-6-8-24(9-7-23)14-4-2-13(3-5-14)22-16-10-17(25)18-15(19(16)26)11-20-12-21-18/h2-5,10-12,22H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZGOHBCPALCGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=O)C4=NC=NC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output .

Chemical Reactions Analysis

Types of Reactions

6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Reagents like alkyl halides or sulfonates are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines and piperazine derivatives, each with distinct pharmacological properties .

Scientific Research Applications

Anticancer Properties

Research indicates that quinazoline derivatives, including 6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione, exhibit significant anticancer activity. A patent describes its use as an anti-proliferative agent against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .

Neurological Applications

The compound's interaction with serotonin receptors positions it as a potential treatment for neurological disorders. Studies have shown that modifications of similar quinazoline structures can lead to selective antagonism of serotonin receptors, which may be beneficial in treating conditions like depression and anxiety .

Integrin Inhibition

Recent findings suggest that compounds similar to 6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione can stabilize integrins in their closed conformation. This property is crucial for developing drugs targeting integrin-mediated processes in thrombosis and autoimmune diseases .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with quinazoline derivatives. The ability to inhibit bacterial growth could lead to the development of new antibiotics or adjunct therapies for existing infections .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of quinazoline derivatives demonstrated that 6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione showed promising results against human breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Neurological Effects

In a pharmacological study assessing the effects of similar compounds on serotonin receptors, researchers found that the modified quinazoline derivatives could effectively inhibit 5-HT1B and 5-HT1D receptors. This suggests potential applications in treating mood disorders by modulating serotonergic signaling pathways.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Anticancer | Induces apoptosis | Reduces tumor growth |

| Neurological | Serotonin receptor antagonism | Alleviates symptoms of depression |

| Integrin Inhibition | Stabilizes closed conformation | Reduces thrombosis risk |

| Antimicrobial | Inhibits bacterial growth | New antibiotic development |

Mechanism of Action

The mechanism of action of 6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit certain enzymes, leading to the disruption of cellular processes essential for the survival of cancer cells or pathogens. The compound’s structure allows it to bind effectively to these targets, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Pharmacological Comparison

| Compound Name | Core Structure | Key Substituents | Pharmacological Class | Notable Properties |

|---|---|---|---|---|

| 6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione | 5,8-Quinazolinedione | 4-(4-Methylpiperazinyl)phenylamino | Unknown (Theoretical) | High solubility (piperazine), potential CNS activity |

| Ketanserin | 2,4(1H,3H)-Quinazolinedione | Piperidinyl-ethyl, fluorobenzoyl | Serotonin antagonist | Used for hypertension, moderate logP |

| Nintedanib | Indole-carboxylic acid | 4-Methylpiperazinylacetyl | Kinase inhibitor | Multi-kinase targeting, MW = 539.62 |

| Tozasertib | Pyrimidine-thioether | 4-Methylpiperazinyl, cyclopropanecarboxamide | Aurora kinase inhibitor | Antineoplastic, CAS-639089-54-6 |

Table 2. Environmental Persistence of Piperazinyl Compounds

Research Findings and Limitations

- Synthesis : The target compound’s synthesis may involve fluorinated precursors (e.g., 6-fluoro-quinazoline) reacting with 4-(4-methylpiperazinyl)aniline, analogous to methods in .

- Pharmacodynamics : Structural similarities to ketanserin suggest possible 5-HT2A receptor interactions, but the 5,8-dione configuration might shift selectivity to other targets (e.g., topoisomerases) .

- Limitations : Direct data on the target compound’s efficacy, toxicity, or metabolism are absent in the provided evidence; comparisons rely on structural analogs.

Biological Activity

The compound 6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The structure of 6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 336.38 g/mol

- IUPAC Name : 6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione

This compound features a quinazoline core substituted with a piperazine moiety, which is known to enhance its biological activity.

Anticancer Activity

Research indicates that 6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Prostate Cancer

A study focusing on prostate cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary screening against common bacterial strains such as Escherichia coli and Staphylococcus aureus revealed moderate antibacterial effects. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological activity. Studies have indicated that derivatives containing piperazine exhibit affinity for dopamine receptors, particularly D2 and D3 subtypes. This raises the possibility of using this compound in treating neurological disorders such as schizophrenia or Parkinson's disease .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in prostate cancer | |

| Antimicrobial | Moderate activity against bacteria | |

| Neuropharmacological | Affinity for dopamine receptors |

The biological activity of 6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cell cycle progression, particularly at the G2/M checkpoint.

- Receptor Interaction : Binding to dopamine receptors influencing neurotransmitter systems.

Q & A

Q. What experimental methodologies are recommended for synthesizing 6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione, and how can synthetic routes be optimized?

To design synthetic routes, begin with a systematic literature review to identify analogous quinazolinedione derivatives and their reaction conditions. Focus on coupling reactions involving aromatic amines and quinazoline cores. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using fractional factorial designs to assess variable interactions. For example, evidence from pharmaceutical synthesis workflows highlights the need for iterative testing of protecting groups and purification techniques (e.g., column chromatography with gradient elution) to improve yield . Reaction progress should be monitored via TLC or HPLC, with structural confirmation using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques be systematically applied to characterize the structure and purity of this compound?

Employ a multi-technique approach:

- NMR spectroscopy : Assign proton environments using H NMR (e.g., distinguishing piperazinyl protons at δ 2.4–3.1 ppm) and verify carbon connectivity via C NMR.

- Mass spectrometry : Use HRMS to confirm the molecular ion peak ([M+H]) and rule out adducts.

- HPLC-PDA : Quantify purity (>95%) with reverse-phase HPLC using a C18 column and UV detection at λ~270 nm (quinazoline absorption band).

Cross-validate results with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of its anticancer activity, and how should controls be designed?

Use cell viability assays (MTT/XTT) across multiple cancer cell lines (e.g., HeLa, MCF-7) with non-cancerous cells (e.g., HEK293) as controls. Apply a randomized block design to minimize batch effects:

- Dose-response curves : Test concentrations from 1 nM to 100 μM, with triplicate wells per concentration.

- Positive controls : Include cisplatin or doxorubicin.

- Data normalization : Express results as % viability relative to untreated cells. Statistical analysis (ANOVA with post-hoc tests) should account for inter-plate variability .

Advanced Research Questions

Q. How can conflicting data on the compound’s mechanism of action be resolved across studies?

Adopt a tiered validation strategy:

- Biochemical assays : Measure direct target engagement (e.g., kinase inhibition via ADP-Glo™ assays) to confirm hypothesized targets.

- Omics integration : Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify downstream pathways. Compare with literature using meta-analysis tools (e.g., RevMan) to quantify heterogeneity .

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions to explain discrepancies in binding affinities reported across studies .

Q. What computational strategies can enhance the design of derivatives with improved pharmacokinetic properties?

Leverage machine learning (ML) pipelines:

- Virtual screening : Train ML models (e.g., random forests) on datasets linking structural descriptors (e.g., LogP, topological polar surface area) to bioavailability metrics. Use these to prioritize derivatives with optimal GI absorption and BBB penetration .

- De novo design : Employ generative adversarial networks (GANs) to propose novel scaffolds, followed by docking studies (AutoDock Vina) to predict binding modes. Validate top candidates via in vitro CYP450 inhibition assays to assess metabolic stability .

Q. How should long-term environmental fate studies be structured to evaluate ecological risks?

Follow the INCHEMBIOL framework :

- Phase 1 (Lab) : Determine hydrolysis half-life (pH 7.4, 25°C) and photodegradation rates using HPLC-UV. Assess soil adsorption via batch equilibrium tests.

- Phase 2 (Field) : Conduct mesocosm studies to monitor bioaccumulation in aquatic organisms (e.g., Daphnia magna) under simulated environmental conditions.

- Modeling : Integrate data into fugacity models (e.g., EQC) to predict regional contamination levels .

Q. What statistical approaches are critical for reconciling variability in IC50 values reported across independent studies?

Apply mixed-effects models to account for both fixed (e.g., cell line type) and random (e.g., lab-specific protocols) factors. Use sensitivity analysis to identify outliers driven by methodological differences (e.g., serum concentration in culture media). Bayesian meta-analysis can quantify the probability of true effect sizes, reducing overreliance on p-values .

Methodological Considerations

Q. How can researchers integrate QSAR models with experimental data to refine structure-activity relationships?

- Descriptor selection : Calculate 3D molecular descriptors (e.g., CoMFA fields) and correlate with bioactivity data using partial least squares (PLS) regression.

- Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting.

- Iterative refinement : Feed experimental IC50 values back into models to improve predictive accuracy .

Q. What protocols ensure reproducibility in assessing the compound’s antioxidant activity?

Standardize assays (e.g., DPPH scavenging, FRAP) with Trolox as a reference antioxidant. Pre-treat samples to avoid interference (e.g., centrifugation to remove particulate matter). Report results in µmol TE/g compound, including inter-day CVs (<10%) to demonstrate precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.